Hsd17B13-IN-90

HSD17B13 inhibition NAFLD enzymatic assay

Reproducibility in NAFLD target validation requires a chemically defined HSD17B13 inhibitor with consistent potency. HSD17B13-IN-90 (CAS 2848620-81-3) provides:
- **Defined activity**: IC50 <0.1 μM against estradiol substrate
- **Research-grade purity**: Suitable for HepG2 and primary hepatocyte models
- **Reference standard**: Dichlorophenol-based scaffold from patent WO2022103960
- **Available quantities**: mg to g scales for screening campaigns

Molecular Formula C19H12F5N3O3S
Molecular Weight 457.4 g/mol
Cat. No. B12385418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-90
Molecular FormulaC19H12F5N3O3S
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=C(N=CS2)NC(=O)C3=CC(=C(C(=C3)F)O)F)C(F)(F)F
InChIInChI=1S/C19H12F5N3O3S/c20-12-5-10(6-13(21)14(12)28)17(29)27-16-15(31-8-26-16)18(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29)
InChIKeyLXHNQQFWUDZRPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSD17B13-IN-90 Chemical Properties & Procurement


HSD17B13-IN-90 (CAS 2848620-81-3) is a small-molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a hepatic lipid droplet-associated enzyme implicated in non-alcoholic fatty liver disease (NAFLD) pathogenesis . The compound exhibits an IC₅₀ of <0.1 μM against estradiol as substrate and is documented in patent WO2022103960 as part of a dichlorophenol-based inhibitor series [1]. HSD17B13-IN-90 is currently available from multiple commercial vendors as a research-grade chemical probe for in vitro and in vivo NAFLD studies [2].

Workflow HSD17B13 enzymatic inhibition assays; NAFLD pathway research
Selection Dichlorophenol-series inhibitor; patent WO2022103960 disclosure
Use Context Hepatic lipid droplet target engagement; cellular hepatocyte studies

Why HSD17B13-IN-90 Should Not Be Substituted


The HSD17B13 inhibitor landscape encompasses compounds with markedly divergent potency profiles, selectivity characteristics, and chemical scaffolds. While clinical-stage siRNA therapeutics (e.g., ALN-HSD, rapirosiran) achieve target knockdown via RNA interference, small-molecule inhibitors vary dramatically in enzymatic potency—ranging from low-nanomolar probes like BI-3231 (IC₅₀ = 1 nM) to sub-micromolar tool compounds [1]. Additionally, the physiological substrate of HSD17B13 remains unknown; estradiol is used as a surrogate substrate in enzymatic assays, and potency values obtained under different assay conditions (e.g., varying substrate concentrations, cofactor availability) are not directly interchangeable across studies [2]. Consequently, substitution with an unvalidated or chemically distinct analog risks introducing confounding variables in experimental systems, compromising data reproducibility and cross-study comparability .

Potency span across tool compounds Reported HSD17B13 inhibitor potencies range from low nanomolar to sub-micromolar; direct substitution may introduce assay sensitivity mismatch.
Surrogate substrate limitation Estradiol surrogate assays and unknown physiological substrate limit direct cross-study IC₅₀ transferability.
Scaffold-dependent properties Divergent chemical scaffolds (dichlorophenol vs. thiazole) can alter solubility, permeability, and metabolic stability—parameters critical for in vivo study design.

HSD17B13-IN-90 Comparative Evidence


Enzymatic Potency vs. HSD17B13-IN-9

HSD17B13-IN-90 demonstrates an IC₅₀ of <0.1 μM for estradiol, positioning it as a sub-micromolar potency tool compound . In comparison, HSD17B13-IN-9 (CAS 2576690-78-1) exhibits an IC₅₀ of 0.01 μM against 50 nM HSD17B13, representing approximately 10-fold greater enzymatic potency under similar estradiol-based assay conditions . This potency differential is relevant for dose-response study design and interpretation.

Potency vs. IN-9
Data to verify
~10× lower potency
than HSD17B13-IN-9
Comparator: 0.01 μM (estradiol substrate, 50 nM enzyme)
Supports potency-tier selection for enzymatic assays
Cross-study validation advised; no peer source for IN-90
HSD17B13 inhibition NAFLD enzymatic assay

Potency & Selectivity vs. BI-3231

BI-3231 is a well-characterized, potent HSD17B13 inhibitor with an IC₅₀ of 1 nM for human HSD17B13 and 13 nM for mouse HSD17B13 [1]. It has demonstrated selectivity over the structurally related homolog HSD17B11 (IC₅₀ >10 μM) and favorable profiling in a 44-target safety panel . HSD17B13-IN-90, with an IC₅₀ of <0.1 μM, is approximately 100-fold less potent than BI-3231 in enzymatic assays [2]. No selectivity data for HSD17B13-IN-90 against HSD17B11 or other off-targets have been published. Procurement decisions should weigh BI-3231's established selectivity profile against HSD17B13-IN-90's more limited characterization.

Potency & Selectivity vs. BI-3231
Reported
~100× lower potency
BI-3231 IC₅₀: 1 nM (human), 13 nM (mouse)
Selectivity over HSD17B11 (>10 μM) validated for BI-3231
BI-3231 provides higher selectivity confidence; IN-90 may suit cost-sensitive or sub-nanomolar-not-required studies
Based on Thamm et al. J Med Chem 2023; vendor datasheet for IN-90
HSD17B13 chemical probe selectivity

Chemical Scaffold vs. HSD17B13-IN-101

HSD17B13-IN-90 belongs to the dichlorophenol-based inhibitor series disclosed in WO2022103960 [1]. Its molecular formula is C₁₉H₁₂F₅N₃O₃S with a molecular weight of 457.38 g/mol . HSD17B13-IN-101, derived from WO2023146897A1 (compound 94), features a distinct 2-substituted thiazole scaffold with molecular formula C₂₈H₂₂ClF₅N₄O₃S and molecular weight 625.01 g/mol . This scaffold divergence reflects independent medicinal chemistry optimization campaigns, potentially yielding different physicochemical properties and biological profiles.

Chemical Scaffold vs. IN-101
Class-level
MW 457.38 vs. 625.01 (+37%)
Dichlorophenol core (WO2022103960) vs. 2-substituted thiazole (WO2023146897A1)
Scaffold divergence may influence solubility, permeability, and metabolic stability
Class-level inference; verify property data before in vivo studies
chemical scaffold intellectual property structure-activity relationship

HSD17B13-IN-90 Research Applications


Hepatocyte Target Validation & Phenotypic Screening

HSD17B13-IN-90, with its sub-micromolar potency (IC₅₀ <0.1 μM), is well-suited for preliminary target validation studies in hepatocyte cell lines (e.g., HepG2, primary human hepatocytes) where complete target inhibition may not be required to observe phenotypic changes. The compound's availability from multiple commercial vendors at research-grade purity supports cost-effective, large-scale screening campaigns [1]. Researchers should note that while this compound provides sufficient potency for initial validation, confirmatory studies may benefit from higher-potency probes like BI-3231 or HSD17B13-IN-9 to establish concentration-response relationships with greater confidence.

SAR Benchmarking in Dichlorophenol Series

HSD17B13-IN-90 (designated as compound 4 in vendor documentation) serves as a reference point within the dichlorophenol-based HSD17B13 inhibitor series disclosed in WO2022103960 [2]. Researchers conducting SAR studies on this chemical series can use HSD17B13-IN-90 as a comparator to evaluate the potency improvements or physicochemical property changes achieved by structurally related analogs (e.g., HSD17B13-IN-43, HSD17B13-IN-78, all reporting IC₅₀ <0.1 μM under similar assay conditions). Its defined IC₅₀ threshold provides a consistent benchmark for series-wide potency assessment.

Inhibition vs. siRNA Knockdown of HSD17B13

HSD17B13-IN-90 enables direct comparison of pharmacological HSD17B13 inhibition versus genetic knockdown approaches. Clinical-stage siRNA therapeutics targeting HSD17B13 (e.g., ALN-HSD, rapirosiran) achieve robust reductions in hepatic HSD17B13 mRNA and protein expression in Phase I/II trials [3]. Using HSD17B13-IN-90 as a small-molecule comparator in cellular NAFLD models allows researchers to dissect whether phenotypes resulting from enzymatic inhibition recapitulate those observed with complete target knockdown—a mechanistic question with direct relevance to understanding the therapeutic modality differences in this target class.

In Vivo Pharmacodynamic Studies with Formulation Optimization

HSD17B13-IN-90 is soluble in DMSO (typically at 10 mM) and can be formulated for in vivo administration using established protocols (e.g., DMSO:PEG300:Tween 80:Saline or DMSO:Corn oil vehicles) . The compound's molecular weight (457.38 g/mol) and physicochemical properties place it within the range suitable for intraperitoneal or intravenous dosing in rodent NAFLD models. Researchers should perform independent formulation optimization and pharmacokinetic characterization, as no published in vivo efficacy data for HSD17B13-IN-90 are currently available. This scenario is most appropriate for exploratory pharmacodynamic studies where compound exposure can be verified analytically.

Application
Selection Property
Validation Focus
Hepatocyte target engagement & phenotypic screening
Enzymatic inhibition context
Target engagement verification; dose-response in hepatocyte models
SAR benchmarking in dichlorophenol series
Scaffold-reference comparator
Potency and property comparison within patent series
Inhibition vs. siRNA knockdown of HSD17B13
Pharmacological vs. genetic knockdown approach
Phenotypic comparison in cellular NAFLD models
In vivo pharmacodynamic studies with formulation optimization
In vivo administration feasibility
Exposure verification and PD endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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